2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl
Overview
Description
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenyl ring and an ethylamine chain. The compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl typically involves the reaction of 3-chlorobenzaldehyde with N,N-dimethylamine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethanol.
Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.
Scientific Research Applications
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-Dimethylamino)-2-phenylethylamine
- 2-(N,N-Dimethylamino)-2-(4-chlorophenyl)ethylamine
- 2-(N,N-Dimethylamino)-2-(3-methoxyphenyl)ethylamine
Uniqueness
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other phenethylamines and may confer specific properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;;/h3-6,10H,7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXNAXQWPQIZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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